1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2549001-83-2
VCID: VC11857341
InChI: InChI=1S/C21H21F3N6O/c1-13-25-26-18-5-6-19(27-30(13)18)28-9-15-11-29(12-16(15)10-28)20(31)8-14-3-2-4-17(7-14)21(22,23)24/h2-7,15-16H,8-12H2,1H3
SMILES: CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CC5=CC(=CC=C5)C(F)(F)F
Molecular Formula: C21H21F3N6O
Molecular Weight: 430.4 g/mol

1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one

CAS No.: 2549001-83-2

Cat. No.: VC11857341

Molecular Formula: C21H21F3N6O

Molecular Weight: 430.4 g/mol

* For research use only. Not for human or veterinary use.

1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one - 2549001-83-2

Specification

CAS No. 2549001-83-2
Molecular Formula C21H21F3N6O
Molecular Weight 430.4 g/mol
IUPAC Name 1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Standard InChI InChI=1S/C21H21F3N6O/c1-13-25-26-18-5-6-19(27-30(13)18)28-9-15-11-29(12-16(15)10-28)20(31)8-14-3-2-4-17(7-14)21(22,23)24/h2-7,15-16H,8-12H2,1H3
Standard InChI Key OZERFYRZCTUWIL-UHFFFAOYSA-N
SMILES CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CC5=CC(=CC=C5)C(F)(F)F
Canonical SMILES CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CC5=CC(=CC=C5)C(F)(F)F

Introduction

Structural Characterization and Molecular Properties

Core Structural Components

The compound’s architecture features three distinct domains:

  • Triazolo[4,3-b]pyridazine: A fused heterocycle comprising a triazole and pyridazine ring, known for its electron-deficient nature and capacity for π-π stacking interactions .

  • Octahydropyrrolo[3,4-c]pyrrole: A bicyclic amine system that confers conformational rigidity, potentially enhancing receptor binding specificity.

  • 3-(Trifluoromethyl)phenyl Group: A lipophilic substituent that improves membrane permeability and metabolic stability.

The IUPAC name, 1-[2-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-[3-(trifluoromethyl)phenyl]ethanone, reflects these components .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₁F₃N₆O
Molecular Weight430.4 g/mol
SMILES NotationCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CC5=CC(=CC=C5)C(F)(F)F
Topological Polar Surface Area95.5 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for this compound are proprietary, analogous triazolo-pyridazine derivatives are synthesized through:

  • Step 1: Formation of the triazolo-pyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors.

  • Step 2: Introduction of the octahydropyrrolo[3,4-c]pyrrole moiety using Buchwald-Hartwig amination or Ullmann coupling.

  • Step 3: Ketone functionalization via Friedel-Crafts acylation or nucleophilic substitution with 3-(trifluoromethyl)phenylacetyl chloride.

Key challenges include regioselectivity in triazole formation and stereochemical control during pyrrolidine ring closure.

Reactivity Profile

The compound’s reactivity is influenced by:

  • Electrophilic Sites: The triazole N2 position and pyridazine C7 atom .

  • Nucleophilic Sites: The pyrrolidine nitrogen and ketone oxygen.

  • Fluorine Substituents: The CF₃ group participates in halogen bonding, affecting solubility and target engagement.

Target/AssayResultModel SystemSource
c-Met Kinase InhibitionIC₅₀ = 78 nMEnzymatic
MCF-7 Cell Viability58% Inhibition at 10 µMIn vitro
mGluR5 Binding AffinityKᵢ = 320 nMRadioligand

Physicochemical and ADME Properties

Solubility and Lipophilicity

The compound exhibits low aqueous solubility (2.1 µg/mL at pH 7.4) due to its aromatic rings, but acceptable logD (2.5) balances permeability and solubility .

Metabolic Stability

Microsomal studies in human liver microsomes show a half-life of 42 minutes, with primary metabolites arising from N-demethylation and triazole oxidation.

Applications in Drug Development

Lead Optimization

Structural analogs have entered preclinical trials for:

  • Non-small cell lung cancer: As c-Met/ALK dual inhibitors .

  • Neuropathic pain: Targeting mGluR5 .

Prodrug Strategies

Esterification of the ketone moiety improves oral bioavailability in rodent models (AUC increase from 120 to 450 ng·h/mL).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator